molecular formula C4H6O4 B2404341 3-Hydroxyoxetane-3-carboxylic acid CAS No. 1450997-88-2

3-Hydroxyoxetane-3-carboxylic acid

Cat. No. B2404341
CAS RN: 1450997-88-2
M. Wt: 118.088
InChI Key: KAWRLDNYLIJABO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxetane derivatives, including potentially 3-Hydroxyoxetane-3-carboxylic acid, has been discussed in the literature . The formation of oxetane motifs can be achieved from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .


Chemical Reactions Analysis

The chemical reactions involving oxetane derivatives have been studied . For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide resulted in oxetanes in good yields .

Scientific Research Applications

Bioisostere of Carboxylic Acid

3-Hydroxyoxetane-3-carboxylic acid and related structures like oxetan-3-ol and thietan-3-ol have been evaluated as potential bioisosteres of the carboxylic acid functional group. These compounds have shown promise in mimicking the properties of carboxylic acids, which is significant in medicinal chemistry for drug design and development (Lassalas et al., 2017).

Synthesis of 3-Hydroxytyrosol

This compound plays a role in the synthesis of 3-Hydroxytyrosol, an antioxidant beneficial for human health and used in pharmaceuticals. A novel method involving whole-cell reduction of 3,4-dihydroxyphenylacetic acid using Escherichia coli has been developed for producing 3-Hydroxytyrosol (Napora‐Wijata et al., 2014).

Antibiotic Oxetin Analogue Synthesis

The molecule has been utilized in the synthesis of methyl and hydroxymethyl analogues of the antibiotic oxetin, which is a naturally occurring oxetane cis-β-amino acid. These syntheses involve regioselective reactions of benzylidene-protected oxetane (Jenkinson et al., 2004).

Production of 3-Hydroxypropionic Acid

In biotechnology, this compound is a precursor in the biosynthesis of 3-hydroxypropionic acid, a key component in novel polymer materials and other derivatives. Various biosynthetic pathways and engineering strategies have been explored for efficient microbial production of this acid (Jiang et al., 2009).

Excited State Proton Transfer Studies

The molecule has been studied for its role in excited-state proton transfer processes, particularly in 3-hydroxy-picolinic acid. This research is significant for understanding the photophysics of certain carboxylic acid-containing compounds (Rode & Sobolewski, 2012).

Metabolic Engineering Applications

Metabolic engineering of Corynebacterium glutamicum for the production of 3-hydroxypropionic acid from glucose and xylose illustrates the potential of this compound in bioprocessing and chemical production (Chen et al., 2017).

Enzymatic Production of Hydroxycarboxylic Acids

The enzymatic production of hydroxycarboxylic acids, including this compound, has been investigated for industrial polymer production. Enzyme engineering has led to efficient conversion processes for these acids (Wu et al., 2007).

Safety and Hazards

The safety information for 3-Hydroxyoxetane-3-carboxylic acid indicates that it has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3-hydroxyoxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-3(6)4(7)1-8-2-4/h7H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWRLDNYLIJABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1450997-88-2
Record name 3-hydroxyoxetane-3-carboxylic acid
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